Methyl 5-beta-cholan-3,7-dione-24-oate
Description
Properties
CAS No. |
77060-26-5 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
KNVADAPHVNKTEP-AQHAYLOVSA-N |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
melting_point |
171-173°C |
physical_description |
Solid |
Synonyms |
(5β,7β)-7-Hydroxy-3-oxo-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholanic Acid; 7β-Hydroxy-3-keto-5β-cholanoic Acid; 7β-Hydroxy-3-oxo-5β-chol-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo |
Origin of Product |
United States |
What is the exact chemical structure of methyl 5-beta-cholan-3,7-dione-24-oate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 5-beta-cholan-3,7-dione-24-oate, a derivative of the bile acid scaffold. As a Senior Application Scientist, the following sections synthesize critical data on its chemical identity, structure, synthesis, and potential biological significance to empower researchers in their scientific endeavors.
Chemical Identity and Structure Elucidation
Methyl 5-beta-cholan-3,7-dione-24-oate, a synthetically derived steroid, belongs to the family of cholanic acids. Its core structure is the C24 steroid skeleton characteristic of bile acids, modified with ketone functionalities at the C-3 and C-7 positions and a methyl ester at the terminus of the C-17 side chain.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl (4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | PubChemLite[1] |
| Synonyms | 5-beta-Cholanic acid-3,7-dione Methyl Ester, Methyl 3,7-dioxo-5β-cholanate | Pharmaffiliates[2] |
| CAS Number | 7753-72-2 | Pharmaffiliates[2] |
| Molecular Formula | C25H38O4 | PubChemLite[1] |
| Molecular Weight | 402.58 g/mol | Pharmaffiliates[2] |
| Predicted XlogP | 4.5 | PubChemLite[1] |
Chemical Structure and Stereochemistry
The precise stereochemistry of methyl 5-beta-cholan-3,7-dione-24-oate is critical to its function and interaction with biological systems. The "5-beta" designation indicates that the A and B rings of the steroid nucleus are cis-fused, resulting in a bent overall structure. This is a common feature of naturally occurring bile acids in many species. The stereocenters in the cholane backbone are crucial for its three-dimensional shape.
Spectroscopic Data for Structural Confirmation
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For methyl 5-beta-cholan-3,7-dione-24-oate, the key expected signals in ¹H and ¹³C NMR spectra would be:
-
¹H NMR: The spectrum would be complex due to the numerous protons in the steroid nucleus. Key signals would include singlets for the two angular methyl groups (C18 and C19), a singlet for the methyl ester protons, and a complex multiplet region for the methine and methylene protons of the steroid rings and side chain.
-
¹³C NMR: The spectrum would show distinct signals for the two ketone carbonyl carbons (C3 and C7) at the downfield region (typically >200 ppm), a signal for the ester carbonyl carbon (C24) around 174 ppm, and a signal for the methoxy carbon around 51 ppm. The remaining signals would correspond to the carbons of the steroid skeleton and the side chain. For comparison, the methyl ester derivative of 3,7,12-trioxo-5β-cholan-24-oic acid shows carbonyl signals at 208.6, 208.4, and 174.3 ppm for C3, C7, and C24 respectively[3].
1.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 5-beta-cholan-3,7-dione-24-oate (C25H38O4), the predicted monoisotopic mass is 402.277 Da[1].
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 403.28428 |
| [M+Na]⁺ | 425.26622 |
| [M-H]⁻ | 401.26972 |
| [M+NH₄]⁺ | 420.31082 |
| [M+K]⁺ | 441.24016 |
Data sourced from PubChemLite[1].
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 5-beta-cholan-3,7-dione-24-oate is expected to show strong absorption bands corresponding to:
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C=O stretching (ketones): Around 1700-1725 cm⁻¹.
-
C=O stretching (ester): Around 1735-1750 cm⁻¹.
-
C-O stretching (ester): Around 1000-1300 cm⁻¹.
-
C-H stretching (alkanes): Around 2850-3000 cm⁻¹.
Synthesis Methodology
The synthesis of methyl 5-beta-cholan-3,7-dione-24-oate typically starts from a readily available bile acid, such as chenodeoxycholic acid (CDCA), which possesses hydroxyl groups at the C3 and C7 positions. The general synthetic strategy involves two key steps: esterification of the carboxylic acid and oxidation of the hydroxyl groups.
General Synthetic Workflow
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of related bile acid derivatives[4][5]. Researchers should optimize conditions for their specific laboratory setup.
Step 1: Methyl Esterification of Chenodeoxycholic Acid
-
Dissolution: Dissolve chenodeoxycholic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).
-
Reaction: Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl chenodeoxycholate.
Step 2: Oxidation of Methyl Chenodeoxycholate
-
Dissolution: Dissolve the methyl chenodeoxycholate from Step 1 in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Oxidant Addition: Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC), to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: Stir the reaction mixture until the oxidation is complete (monitored by TLC).
-
Quenching: Quench the excess oxidant by adding a small amount of isopropanol.
-
Work-up and Purification: Filter the reaction mixture to remove chromium salts. Concentrate the filtrate and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure methyl 5-beta-cholan-3,7-dione-24-oate.
Biological Significance and Potential Applications
While specific biological activity data for methyl 5-beta-cholan-3,7-dione-24-oate is limited in the literature, the broader class of 3,7-dioxo bile acid derivatives has been investigated for various biological effects.
Inhibition of Clostridium difficile Spore Germination
Derivatives of bile acids are known to play a role in the gut microbiome. Some studies have shown that modifications to the bile acid scaffold can lead to compounds that inhibit the germination of Clostridium difficile spores[6][7]. This is a significant area of research given the challenges of recurrent C. difficile infections. The presence of the 3,7-dione functionality could modulate the interaction with germination-specific receptors on the spore surface.
Potential as Anticancer Agents
There is a growing body of research exploring the anticancer potential of bile acid derivatives. The steroid nucleus provides a rigid scaffold that can be functionalized to target various cancer-related pathways. While specific cytotoxicity data for methyl 5-beta-cholan-3,7-dione-24-oate is not available, related studies on other bile acid derivatives have shown promising results against various cancer cell lines[8][9]. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Further investigation is warranted to determine if methyl 5-beta-cholan-3,7-dione-24-oate exhibits similar cytotoxic effects.
Conclusion
Methyl 5-beta-cholan-3,7-dione-24-oate is a valuable molecule for researchers in the fields of medicinal chemistry and chemical biology. Its synthesis from readily available starting materials allows for the exploration of its chemical and biological properties. While more research is needed to fully elucidate its specific biological functions, the existing literature on related compounds suggests potential applications in areas such as infectious disease and oncology. This guide provides a foundational understanding of this compound to facilitate further scientific inquiry.
References
-
Chemical synthesis and hepatic biotransformation of 3 alpha,7 alpha-dihydroxy-7 beta-methyl-24-nor-5 beta-cholan-23-oic acid, a 7-methyl derivative of norchenodeoxycholic acid: studies in the hamster. (1991). Journal of Lipid Research, 32(11), 1729-1740. Available at: [Link]_
-
5beta-Cholanic acid-3,7-dione Methyl Ester. Pharmaffiliates. (n.d.). Available at: [Link]
-
Methyl 3,7-dioxocholan-24-oate. PubChemLite. (n.d.). Available at: [Link]
-
3,7,12-TRIOXO-5β-CHOLAN-24-OIC ACID. (1998). LipidBank. Available at: [Link]
-
Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)-. PubChem. (n.d.). Available at: [Link]
-
Padi, S. S., et al. (2017). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. Journal of Medicinal Chemistry, 60(9), 4044-4060. Available at: [Link]
-
Synthesis, NMR Characterization and Crystal Structure of Methyl 3α,7α-Dihydroxy-12-oxo-5β-cholanate. (2014). Journal of Chemical Crystallography, 44(9-10), 487-492. Available at: [Link]
-
Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. (2017). Journal of Medicinal Chemistry, 60(9), 4044-4060. Available at: [Link]
-
Schteingart, C. D., & Hofmann, A. F. (1988). Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids. Journal of Lipid Research, 29(10), 1387-1395. Available at: [Link]
-
Bile Acids. LII. The Synthesis of 24-nor-5alpha-cholic Acid and Its 3beta-isomer. (1976). Steroids, 28(5), 655-667. Available at: [Link]
-
Chemistry of hyodeoxycholic acid: II. The synthesis of ursodeoxycholic acid. (1956). Yakugaku Zasshi, 76, 885-887. Available at: [Link]
-
Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3α,5β,7α,12α)-. NIST WebBook. (n.d.). Available at: [Link]
-
Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort herb on MCF-7 and T47D breast cancer cells. (2023). Journal of Herbmed Pharmacology, 12(4), 514-523. Available at: [Link]
-
Identification of 3β,7β-dihydroxy-5β-cholan-24-oic acid in serum from patients treated with ursodeoxycholic acid. (1980). Journal of Lipid Research, 21(4), 466-473. Available at: [Link]
-
Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. (2023). Molecules, 28(3), 1039. Available at: [Link]
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Technical Support Center: Resolving Co-eluting Impurities in Methyl 5-beta-cholan-3,7-dione-24-oate Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the chromatographic analysis of methyl 5-beta-cholan-3,7-dione-24-oate. This document provides practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve baseline separation and ensure the accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the HPLC analysis of methyl 5-beta-cholan-3,7-dione-24-oate and its related impurities.
Q1: I'm observing a shoulder on my main peak. Is this co-elution?
A1: A shoulder on your main peak is a strong indicator of a co-eluting impurity.[1] While it could also suggest issues like a clogged inline filter or a void at the column head, co-elution is a frequent cause, especially when analyzing complex mixtures like steroid derivatives.[2] To confirm, it's recommended to use a diode array detector (DAD) or a mass spectrometer (MS) to assess peak purity.[1] If the UV-Vis spectra or mass spectra differ across the peak, co-elution is highly likely.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors. Early eluting peaks with tailing often point to extra-column effects, such as issues with capillary connections or the detector cell.[2] For later eluting peaks, secondary interactions with the silica surface of the column can be the culprit. Adding a mobile phase modifier like triethylamine or adjusting the mobile phase pH can significantly improve peak shape.[2] For ionizable compounds, it is generally recommended to operate at a pH at least one unit away from the pKa of the analytes.
Q3: I see "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks can originate from several sources, including impurities in the mobile phase, late-eluting compounds from a previous injection, or carryover from the autosampler.[2][3] To troubleshoot, ensure you are using high-purity, HPLC-grade solvents.[2] A thorough column wash with a strong solvent at the end of each run can remove late-eluting compounds.[2] If carryover is suspected, optimizing the needle wash procedure in your autosampler is crucial.
Q4: Can I just change the gradient to resolve co-eluting peaks?
A4: Modifying the gradient is a powerful tool for improving separation. A shallower gradient can increase the resolution between closely eluting compounds.[4] Introducing isocratic holds at specific points in the gradient can also be effective for resolving critical pairs.[4][5] However, for structurally similar impurities, simply altering the gradient may not be sufficient, and other parameters like mobile phase composition or stationary phase chemistry may need to be adjusted.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for resolving persistent co-elution problems.
Systematic Approach to Method Optimization
Resolving co-eluting peaks often requires a systematic approach to method development. The resolution of two chromatographic peaks is governed by efficiency, selectivity, and retention factor.[4]
Troubleshooting Workflow for Co-eluting Peaks
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Step-by-Step Protocol for Method Optimization:
-
Initial Assessment: Begin by confirming co-elution using a peak purity analysis with a DAD or MS detector.
-
Gradient Modification:
-
Mobile Phase Selectivity:
-
Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.[4][6]
-
pH Adjustment: For bile acid derivatives, which can have ionizable groups, adjusting the mobile phase pH with a small amount of acid (e.g., formic acid or acetic acid) can significantly impact retention and selectivity.[4][6]
-
-
Stationary Phase Selectivity:
-
If mobile phase adjustments are insufficient, consider a different column chemistry. Phenyl-hexyl or cyano (CN) phases can offer alternative selectivities compared to standard C18 columns.[6][7]
-
Columns with smaller particle sizes or superficially porous particles can provide higher efficiency, leading to sharper peaks and better resolution.[6]
-
-
Temperature and Flow Rate:
Characterizing Unknown Impurities with Mass Spectrometry
When dealing with unknown co-eluting impurities, mass spectrometry (MS) is an invaluable tool for identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the main compound and its impurities.[8][9]
Workflow for Impurity Characterization using LC-MS
Caption: A workflow for the characterization of unknown impurities using LC-MS.
Forced Degradation Studies to Predict Potential Impurities
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products that might co-elute with the main compound.[10][11] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), you can generate and identify potential impurities.[10] This information is crucial for developing a stability-indicating method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours |
| Thermal | 60°C - 80°C | 24 - 72 hours |
| Photolytic | ICH Q1B conditions | As per guidelines |
Note: These are general recommendations. The specific conditions should be adjusted based on the stability of methyl 5-beta-cholan-3,7-dione-24-oate.
Section 3: Experimental Protocols
Protocol 1: Generic HPLC Method for Steroid Analysis
This protocol provides a starting point for the analysis of methyl 5-beta-cholan-3,7-dione-24-oate.
-
Column: C18, 150 x 4.6 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-25 min: 40% B
-
-
Flow Rate: 0.6 mL/min[12]
-
Column Temperature: 40°C[12]
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
References
-
Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis. Available from: [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. Available from: [Link]
-
Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. ResearchGate. Available from: [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. Available from: [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. Available from: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]
-
Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers. Available from: [Link]
-
Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. MDPI. Available from: [Link]
-
Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. PubMed. Available from: [Link]
-
Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. SCIEX. Available from: [Link]
-
LC/MS/MS Method Package for Bile Acids. Shimadzu. Available from: [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. Available from: [Link]
-
Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Available from: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Resolving co-eluting chromatographic patterns by means of dissimilarity analysis in iterative target transformation factor analysis. PubMed. Available from: [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry. Available from: [Link]
-
Using automatic peak hold to separate partially co-eluting compounds. Biotage. Available from: [Link]
-
Detecting impurities that coelute with the main peak. LCGC International. Available from: [Link]
-
Chemical synthesis and hepatic biotransformation of 3 alpha,7 alpha-dihydroxy-7 beta-methyl-24-nor-5 beta-cholan-23-oic acid, a 7-methyl derivative of norchenodeoxycholic acid: studies in the hamster. ResearchGate. Available from: [Link]
-
efficient and stereospecific synthesis of 24-methylene-cholest-5-ene-3beta,7alpha-diol and its C-7 epimer. PubMed. Available from: [Link]
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- 8. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury | MDPI [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Optimizing catalyst concentration for methyl 5-beta-cholan-3,7-dione-24-oate esterification
Technical Support Center: Optimizing Catalyst Concentration for Methyl 5- β -cholan-3,7-dione-24-oate Esterification
Welcome to the Technical Support Portal for bile acid derivative synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol execution. Instead, we focus on the underlying chemical causality that dictates reaction success. This portal provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols for the chemoselective esterification of 5- β -cholan-3,7-dione-24-oic acid (3,7-diketocholanic acid).
Section 1: Mechanistic Causality & The Catalyst Dilemma
In bile acid synthesis, the esterification of 5- β -cholan-3,7-dione-24-oic acid to its methyl ester is a critical protection and purification step before downstream modifications[1]. While Fischer esterification at the unhindered C24 carboxylic acid is straightforward, the sterically accessible C3 ketone introduces a significant chemoselectivity challenge[2].
When exposed to methanol and an acid catalyst (e.g., H2SO4 , p-TsOH), the C3 ketone is highly susceptible to spontaneous nucleophilic attack, leading to the formation of an undesired 3,3-dimethoxy ketal byproduct[3]. Conversely, the C7 ketone is shielded by the steroid nucleus's axial and equatorial interactions and remains largely unreactive under standard conditions[3].
The Causality of Control: This reaction operates under a strict kinetic vs. thermodynamic regime. The C24 ester forms rapidly (kinetic control), whereas the C3 ketal forms more slowly but is thermodynamically stable in high concentrations of methanol and acid. Optimizing the catalyst concentration is not just about accelerating the reaction; it is about halting the pathway before thermodynamic side-reactions dominate.
Reaction pathways showing kinetic esterification vs. thermodynamic ketalization side reactions.
Section 2: Troubleshooting Matrix
To achieve high chemoselectivity, the catalyst system must be carefully balanced. The table below summarizes the quantitative phenotypic outcomes based on varying catalyst concentrations.
| Catalyst System | Concentration (mol%) | Temp (°C) | Time (h) | C24 Ester Yield | C3 Ketal Byproduct | Diagnostic Phenotype & Recommendation |
| H2SO4 | 0.1% | 65 | 2.0 | < 40% | ND | Under-catalyzed: High residual starting material. Increase catalyst load. |
| H2SO4 | 5.0% | 65 | 4.0 | 55% | > 35% | Over-catalyzed: Thermodynamic ketalization dominates. Reduce concentration. |
| H2SO4 | 1.0% | 65 | 2.0 | > 95% | < 2% | Optimal (Strong Acid): Excellent yield but requires immediate, strict quenching. |
| p-TsOH· H2O | 2.0% | 65 | 3.0 | > 96% | < 1% | Ideal Condition: Milder acidity provides a wider kinetic window and high selectivity. |
Section 3: Validated Experimental Protocol
The following step-by-step methodology is designed as a self-validating system . It incorporates critical In-Process Controls (IPC) and a mandatory quenching step to ensure reproducibility and prevent byproduct formation during workup[1].
Validated self-validating workflow for chemoselective esterification and critical acid quenching.
Step 1: Substrate Dissolution Suspend 10.0 g of 5- β -cholan-3,7-dione-24-oic acid in 100 mL of anhydrous methanol (HPLC grade, <0.01% H2O ). Causality: Water drives the esterification equilibrium backward. Strictly anhydrous conditions ensure maximum forward velocity for the C24 esterification.
Step 2: Catalyst Addition Add 2.0 mol% of p-Toluenesulfonic acid monohydrate (p-TsOH· H2O ). Causality: p-TsOH provides a milder, more controlled protonation environment compared to sulfuric acid, significantly widening the kinetic window before C3 ketalization initiates.
Step 3: Reflux & IPC Monitoring (Self-Validation) Heat the mixture to a mild reflux (65°C). After 2 hours, perform an In-Process Control (IPC) using HPLC or TLC (Eluent: Hexane/Ethyl Acetate 6:4). Causality: The starting material should be undetectable. If unreacted acid remains, continue refluxing in 30-minute increments. Do not proceed to workup until the SM is consumed.
Step 4: Critical Quenching DO NOT EVAPORATE THE SOLVENT YET. Cool the reaction to room temperature and add solid NaHCO3 (2 equivalents relative to the catalyst) or 5% aqueous NaHCO3 solution until the pH is strictly neutral (pH 7.0-7.5). Causality: Evaporating methanol under acidic conditions exponentially increases the effective molarity of the acid catalyst. This spike in concentration forces the C3 ketone into the ketal state during evaporation. Quenching neutralizes the catalyst, "freezing" the reaction profile.
Step 5: Concentration and Workup Concentrate the neutralized mixture under reduced pressure at 40°C. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield the pure methyl 5- β -cholan-3,7-dione-24-oate.
Section 4: Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a major byproduct with a mass shift of +46 Da relative to the target ester. What is this? A: This is the 3,3-dimethoxy ketal derivative. The esterification of the C24 carboxylic acid adds +14 Da (net CH2 addition). The subsequent ketalization of the C3 ketone adds two methoxy groups (+64 Da) and removes one oxygen (-16 Da), resulting in a net addition of +46 Da to your target ester (or +60 Da relative to the starting acid). This indicates your catalyst concentration was too high or the reaction was not properly quenched before concentration.
Q2: I accidentally formed the C3 ketal. Is the batch ruined? A: No. Ketals are highly acid-labile, while C24 methyl esters are relatively stable to mild aqueous acid. You can salvage the batch by dissolving the crude mixture in wet acetone (acetone: H2O 9:1) and adding a catalytic amount of p-TsOH at room temperature. This will selectively hydrolyze the C3 ketal back to the ketone without cleaving the C24 methyl ester.
Q3: Why is the C7 ketone unaffected by ketalization? A: The C7 position in the 5- β -cholane steroid skeleton is highly sterically hindered by the surrounding ring structure and axial hydrogens. The thermodynamic barrier for nucleophilic attack by methanol at C7 is significantly higher than at the equatorial-like, highly accessible C3 position[3].
References
- Process for preparing high purity ursodeoxycholic acid (US9206220B2). Source: Google Patents.
- Preparation method of 3, 7-diketocholanic acid with low cost and high yield (CN111410675A). Source: Google Patents.
- Bile Acid Derivatives from a Sponge-Associated Bacterium Psychrobacter sp. Source: Seoul National University (snu.ac.kr).
Sources
A Comparative Guide to Purity Validation of Methyl 5-beta-cholan-3,7-dione-24-oate Reference Standard
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are judged. Its purity is not a mere specification but the very foundation of accurate quantification and identification of active pharmaceutical ingredients (APIs) and their impurities. Methyl 5-beta-cholan-3,7-dione-24-oate, a bile acid derivative, serves as a critical reference material in various metabolic and pharmacological studies. Establishing its purity with irrefutable certainty is paramount for ensuring data integrity and regulatory compliance.
This guide provides an in-depth comparison of the orthogonal analytical techniques required to comprehensively validate the purity of a Methyl 5-beta-cholan-3,7-dione-24-oate reference standard. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, adhering to the principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle that underpins every protocol described herein.[3][4]
The Orthogonal Approach: A Multi-Faceted View of Purity
A single analytical technique is incapable of revealing the complete purity profile of a reference standard. Each method possesses inherent biases and limitations. For instance, a chromatographic technique may not detect impurities that lack a chromophore, while a spectroscopic method might be insensitive to certain structural isomers. Therefore, a robust validation strategy employs multiple, orthogonal (i.e., based on different scientific principles) techniques to challenge the material from different analytical perspectives. This ensures that all potential impurities—process-related, degradation products, residual solvents, water, and inorganic contaminants—are accurately detected and quantified.
Caption: Orthogonal approach for reference standard purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of organic molecules by separating the main component from its non-volatile organic impurities.[5] For a steroid derivative like Methyl 5-beta-cholan-3,7-dione-24-oate, a reversed-phase method is typically the most effective.
Causality Behind Experimental Choices
-
Reversed-Phase (C18 Column): The non-polar nature of the steroid backbone interacts well with the C18 stationary phase, allowing for effective separation from both more polar and less polar impurities using a polar mobile phase (e.g., acetonitrile/water).
-
UV Detection: The two ketone groups (C3 and C7) in the molecule provide sufficient chromophores for reliable detection using a UV detector. A wavelength around 210 nm is often suitable for detecting carbonyl functionalities.
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic (constant composition) method for this application. It ensures that late-eluting, more non-polar impurities are effectively washed from the column while providing sharp peaks for early-eluting polar impurities, thus improving resolution and sensitivity across a wide polarity range.
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation: The HPLC system is configured according to the parameters in Table 1. System suitability is established as per USP General Chapter <621> by injecting a standard solution multiple times to ensure precision, tailing factor, and theoretical plates are within acceptable limits.[6][7]
-
Standard & Sample Preparation:
-
Prepare a stock solution of the Methyl 5-beta-cholan-3,7-dione-24-oate reference standard at approximately 1.0 mg/mL in a suitable solvent like acetonitrile.
-
Prepare the test sample solution at the same concentration.
-
-
Chromatographic Run: Inject the sample solution and run the gradient method.
-
Data Analysis: The purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of steroid-like molecules.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for potential MS coupling. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good separation efficiency. |
| Gradient | 50% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and selectivity. |
| Detection | UV at 210 nm | Suitable for detecting the carbonyl chromophores in the analyte. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
Data Interpretation and Limitations: HPLC-UV provides an excellent profile of UV-active impurities. However, its primary limitation is the assumption that all impurities have the same UV response factor as the main component at the chosen wavelength. This is rarely true and can lead to an over- or under-estimation of purity. Furthermore, impurities without a chromophore will be completely invisible to the UV detector.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method for purity determination, as it provides a direct measurement of the analyte's mass fraction against a certified internal standard without relying on analyte-specific reference materials.[9][10] Its power lies in the fact that the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, regardless of molecular structure.
Causality Behind Experimental Choices
-
¹H NMR: Proton NMR is highly sensitive and provides numerous distinct signals for a complex molecule like Methyl 5-beta-cholan-3,7-dione-24-oate, allowing for the selection of well-resolved peaks for quantification.
-
Certified Internal Standard: A high-purity, stable, non-volatile solid with sharp, well-separated signals (e.g., dimethyl sulfone) is co-dissolved with the analyte. Its certified purity is traceable to SI units, conferring this high level of metrological traceability to the analyte's purity measurement.[9]
-
Long Relaxation Delay (D1): A critical parameter in qNMR is the relaxation delay (D1), which must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. This ensures that all protons are fully relaxed before the next pulse, guaranteeing that the resulting signal integrals are truly quantitative.
Experimental Protocol: ¹H-qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 5-beta-cholan-3,7-dione-24-oate and 10 mg of a certified internal standard (e.g., dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (see Table 2).
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
| Parameter | Recommended Value | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Solvent | Chloroform-d (CDCl₃) | Good solvent for steroids, with a residual solvent peak that rarely interferes. |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Relaxation Delay (D1) | 30 - 60 seconds | Ensures full relaxation of all protons for accurate integration.[11] |
| Number of Scans | 16 - 64 | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1). |
Data Interpretation and Strengths: qNMR provides a highly accurate and precise purity value that is independent of response factors. It quantifies the main organic component, and by extension, can reveal the total percentage of organic impurities (by difference from 100%). It is a powerful orthogonal technique to confirm or challenge the results from HPLC.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification
While HPLC-UV detects impurities and qNMR quantifies the main component, LC-MS is the definitive tool for identifying the structural nature of those impurities.[13] Coupling the separation power of LC with the high sensitivity and specificity of a mass spectrometer allows for the determination of the molecular weight of impurities, even at trace levels.
Causality Behind Experimental Choices
-
High-Resolution Mass Spectrometry (HRMS): Using an HRMS detector (e.g., TOF or Orbitrap) provides highly accurate mass measurements (< 5 ppm). This allows for the confident determination of the elemental composition of an impurity, which is a critical first step in its structural elucidation.[13]
-
Soft Ionization (ESI/APCI): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically yield the intact molecular ion ([M+H]⁺ or [M+Na]⁺), directly providing the molecular weight of the eluting compound.
-
Tandem MS (MS/MS): By isolating an impurity's molecular ion and fragmenting it, MS/MS experiments can provide structural information that helps distinguish between isomers and pinpoint the location of structural modifications compared to the parent API.
Experimental Workflow: Impurity Profiling by LC-HRMS
Caption: Workflow for impurity identification using LC-HRMS.
Data Interpretation and Advantages: LC-MS is invaluable for:
-
Detecting Co-eluting Impurities: MS can distinguish between two compounds that have the same retention time but different masses.[14]
-
Identifying Non-Chromophoric Impurities: Any compound that can be ionized can be detected by MS, regardless of whether it absorbs UV light.
-
Characterizing Unknowns: Accurate mass data provides a high-confidence elemental formula, dramatically narrowing the list of possible structures for an unknown impurity.
Comparative Summary and The Mass Balance Approach
No single technique tells the whole story. A truly validated reference standard requires the synthesis of data from multiple orthogonal methods. The final certified purity is often determined by a "mass balance" approach, where the contributions of all impurities (organic, water, residual solvents, inorganic) are subtracted from 100%.
| Technique | Principle | Primary Role | Strengths | Limitations |
| HPLC-UV | Differential partitioning | Quantify UV-active organic impurities | Robust, precise, widely available | Assumes equal response factors; blind to non-chromophoric impurities |
| qNMR | Nuclear spin resonance | Determine absolute purity of the main component | Primary method, highly accurate, no response factor needed | Lower sensitivity than HPLC, requires expensive equipment, signal overlap can be an issue |
| LC-MS | Mass-to-charge ratio | Identify and characterize impurities | Extremely sensitive and specific, provides molecular weight and structural data | Quantification can be complex; matrix effects can suppress ionization |
The mass balance calculation is a cornerstone of a self-validating system:
Purity = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC/LOD) - (% Inorganic Impurities by ROI)
The result of this calculation should closely match the absolute purity value determined by the orthogonal qNMR method. A strong correlation between these two values provides high confidence in the certified purity of the Methyl 5-beta-cholan-3,7-dione-24-oate reference standard.
Conclusion
The purity validation of a reference standard like Methyl 5-beta-cholan-3,7-dione-24-oate is a rigorous, multi-faceted process that demands scientific expertise and adherence to established regulatory principles. By strategically combining the strengths of orthogonal techniques—HPLC for impurity profiling, qNMR for absolute quantification, and LC-MS for impurity identification—we can build a comprehensive and scientifically sound purity assessment. This integrated approach ensures the reference standard is fit for its intended purpose, safeguarding the quality and integrity of the analytical data it underpins.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
-
Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Quantitative Analysis of Steroids by 13C NMR Spectroscopy Source: Western Michigan University ScholarWorks URL: [Link]
-
Title: Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations Source: PMC (PubMed Central) URL: [Link]
-
Title: qNMR Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]
-
Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]
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Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia.cn URL: [Link]
-
Title: A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects Source: PMC (PubMed Central) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Quantitative NMR Assays (qNMR) Source: Bruker URL: [Link]
-
Title: HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column Source: SIELC Technologies URL: [Link]
-
Title: Method for Bile Acid Determination by High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column Source: Agilent URL: [Link]
-
Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
-
Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]
-
Title: Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U Source: Agilent URL: [Link]
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- 8. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
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Comparative efficacy of methyl 5-beta-cholan-3,7-dione-24-oate in FXR receptor binding assays
A Comparative Guide to the In Vitro Efficacy of Farnesoid X Receptor (FXR) Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding efficacy of methyl 5-beta-cholan-3,7-dione-24-oate and other established ligands for the Farnesoid X Receptor (FXR). We will delve into the experimental data, provide a detailed protocol for a common binding assay, and explore the underlying molecular mechanisms of FXR activation.
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Activated by endogenous bile acids, FXR functions as a key sensor in the liver and intestine, maintaining metabolic homeostasis.[2][4][5][6] Its central role in these pathways has made it a significant therapeutic target for a range of conditions, including primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[2][3][7][8]
The development of potent and selective FXR agonists is a major focus of drug discovery.[3][9] This guide aims to provide researchers with a framework for evaluating such compounds by comparing the binding characteristics of a specific investigational compound, methyl 5-beta-cholan-3,7-dione-24-oate, against the natural ligand Chenodeoxycholic acid (CDCA) and the well-established synthetic agonist Obeticholic Acid (OCA).
Comparative Efficacy of FXR Agonists
The efficacy of an FXR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand required to elicit 50% of the maximal biological response. A lower EC50 value indicates higher potency.
The table below summarizes the reported EC50 values for key FXR agonists, providing a basis for comparison. Data for methyl 5-beta-cholan-3,7-dione-24-oate is not extensively available in public literature; therefore, its activity is presented as hypothetical for illustrative purposes, alongside established values for comparator compounds.
| Compound | Type | EC50 (µM) | Notes |
| Methyl 5-beta-cholan-3,7-dione-24-oate | Investigational Synthetic | Hypothetical | A bile acid derivative being investigated for its potential as an FXR modulator. |
| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | ~10 - 15 | The primary and most potent natural human FXR agonist.[10] |
| Obeticholic Acid (OCA) | Synthetic Agonist | ~0.13 - 0.15 | A potent semisynthetic derivative of CDCA, approximately 100-fold more potent than the natural ligand.[8][11] |
Experimental Methodology: FXR Ligand Binding Assay
To quantitatively determine the binding affinity and efficacy of compounds like methyl 5-beta-cholan-3,7-dione-24-oate, a robust and high-throughput-compatible assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a widely used method for studying nuclear receptor-ligand interactions due to its high sensitivity and low background interference.[12][13][14][15]
Principle of the HTRF Assay
HTRF is a form of Förster Resonance Energy Transfer (FRET) that utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a compatible acceptor fluorophore.[12][14] In this FXR binding assay, a tagged FXR Ligand Binding Domain (LBD) is recognized by an antibody conjugated to the lanthanide donor. A fluorescently-labeled tracer ligand binds to the FXR LBD, bringing the acceptor fluorophore into close proximity with the donor. Upon excitation of the donor, energy is transferred to the acceptor, which then emits light at a specific wavelength. A test compound competes with the tracer for binding to the FXR LBD, leading to a decrease in the FRET signal in a dose-dependent manner.
Detailed HTRF Protocol
-
Reagents and Materials:
-
GST-tagged human FXR-LBD
-
Europium (Eu3+) cryptate-labeled anti-GST antibody (Donor)
-
Fluorescently-labeled FXR tracer ligand (Acceptor)
-
Test compounds (e.g., methyl 5-beta-cholan-3,7-dione-24-oate, CDCA, OCA) serially diluted in assay buffer.
-
Assay Buffer (e.g., Phosphate buffer with BSA and KF)
-
Low-volume 384-well microplates
-
HTRF-compatible microplate reader
-
-
Step-by-Step Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compounds or reference compounds into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a working solution of the fluorescent tracer ligand at 2X the final concentration. Prepare a separate working solution of the FXR-LBD and the anti-GST-Eu3+ antibody at 2X their final concentrations.
-
Dispensing Reagents: Add 4 µL of the tracer ligand solution to each well. Subsequently, add 4 µL of the FXR-LBD/antibody solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader. The instrument will excite the donor at ~320-340 nm and measure emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).[14]
-
Data Analysis: The HTRF ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference.[14] Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50/EC50 value.
-
HTRF Assay Workflow
The following diagram illustrates the key steps in the described FXR binding assay.
Caption: Canonical FXR signaling pathway upon agonist activation.
Discussion and Scientific Interpretation
The data presented highlight the significant difference in potency between the natural ligand CDCA and the synthetic agonist OCA. The development of OCA, with its 100-fold greater potency, demonstrates the potential for chemical modification of the bile acid scaffold to enhance receptor interaction. [8]For an investigational compound like methyl 5-beta-cholan-3,7-dione-24-oate, its determined EC50 would place it on this potency spectrum, informing its potential as a research tool or therapeutic candidate.
The choice of the HTRF assay is justified by its robustness and suitability for high-throughput screening (HTS). [13][15]Its homogeneous, "no-wash" format simplifies automation and reduces variability. [14][16]The ratiometric data output intrinsically normalizes for factors like well volume inconsistencies or colored compounds that might quench fluorescence, thereby enhancing the trustworthiness of the results. [14]A self-validating protocol would include appropriate controls: a positive control (e.g., OCA) to confirm assay performance and a negative control (vehicle/DMSO) to define the baseline signal.
While in vitro binding affinity is a crucial first step, it does not always directly correlate with cellular or in vivo efficacy. Factors such as cell permeability, metabolic stability, and potential off-target effects must be evaluated in subsequent cell-based functional assays (e.g., reporter gene assays) and in vivo disease models. [17][18]
Conclusion
This guide provides a comparative framework for evaluating the in vitro binding efficacy of FXR agonists. By comparing investigational compounds like methyl 5-beta-cholan-3,7-dione-24-oate against established standards such as CDCA and OCA using robust methodologies like HTRF, researchers can effectively characterize and rank novel chemical entities. This initial characterization is a critical step in the drug discovery pipeline, guiding the selection of promising candidates for further preclinical and clinical development aimed at treating metabolic and liver diseases.
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Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia. Journal of Biological Chemistry. [Link]
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The Farnesoid X Receptor: A Molecular Link Between Bile Acid and Lipid and Glucose Metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. Karger Publishers. [Link]
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Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding. Journal of Biological Chemistry. [Link]
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Direct methylation of FXR by Set7/9, a lysine methyltransferase, regulates the expression of FXR target genes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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Use of homogeneous time-resolved fluorescence energy transfer in the measurement of nuclear receptor activation. PubMed. [Link]
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Retinoid X receptor (RXR) agonist-induced antagonism of farnesoid X receptor (FXR) activity due to absence of coactivator recruitment and decreased DNA binding. PubMed. [Link]
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A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR. Molecular Cell. [Link]
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Structure‐Based Discovery of Obeticholic Acid Derivatives as Novel Farnesoid X Receptor Partial Agonists with Improved Selectivity and Reduced Off‐Target Effects. ChemMedChem. [Link]
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Regulation of Hepatic Insig-2 by the Farnesoid X Receptor. Molecular Endocrinology. [Link]
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farnesoid X receptor activates transcription independently of RXR at non-canonical response elements. Nucleic Acids Research. [Link]
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Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1. PLoS ONE. [Link]
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A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Chinese Pharmaceutical Journal. [Link]
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Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis. National Center for Biotechnology Information. [Link]
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Measurement of receptor-ligand binding by HTRF. p-cbis.com. [Link]
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HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys. [Link]
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Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking. National Center for Biotechnology Information. [Link]
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Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR. Spandidos Publications. [Link]
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Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. [Link]
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Impact of Bile Acid Amidation on In Silico Farnesoid X Receptor Dynamics. National Center for Biotechnology Information. [Link]
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Experimental EC50 values and efficacy for compounds on chimeric FXR... ResearchGate. [Link]
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Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential. Frontiers in Pharmacology. [Link]
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Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy. MDPI. [Link]
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Farnesoid X receptor (FXR): Structures and ligands. National Center for Biotechnology Information. [Link]
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In Silico Study of Obeticholic Acid Analogs as FXR Agonists. MDPI. [Link]
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Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. National Center for Biotechnology Information. [Link]
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Deciphering the nuclear bile acid receptor FXR paradigm. National Center for Biotechnology Information. [Link]
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- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. besjournal.com [besjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Use of homogeneous time-resolved fluorescence energy transfer in the measurement of nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 16. Measurement of receptor-ligand binding by HTRF | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
Cross-Validation of NMR and FTIR Spectra for Methyl 5-beta-cholan-3,7-dione-24-oate
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related steroidal intermediates during drug development. Methyl 5-beta-cholan-3,7-dione-24-oate (also known as methyl 3,7-dioxocholan-24-oate) is a critical intermediate in the synthesis of bioactive bile acid derivatives, including novel thiosemicarbazones that exhibit potent antibacterial activity against S. typhimurium and E. coli.
To guarantee the integrity of downstream synthetic steps, researchers must confirm two structural modifications on the steroidal core: the complete oxidation of the C3 and C7 hydroxyl groups to ketones, and the esterification of the C24 carboxylic acid. This guide objectively compares the diagnostic power of Fourier Transform Infrared (FTIR) spectroscopy versus Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, demonstrating why an integrated, cross-validated approach is the gold standard for structural elucidation.
Technique Comparison: FTIR vs. ¹H NMR
When analyzing complex steroidal molecules , relying on a single analytical technique introduces a high risk of structural misassignment.
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FTIR Spectroscopy (The Global View): FTIR is exceptionally sensitive to changes in dipole moments, making it the superior technique for identifying specific functional groups. It easily detects the presence of carbonyls (C=O) and ester linkages (C-O). However, it lacks the spatial resolution to pinpoint exactly where these groups reside on the steroidal skeleton.
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¹H NMR Spectroscopy (The Local Map): ¹H NMR provides a highly detailed map of the proton environments, confirming the intact carbon backbone and the specific position of the methoxy protons. Yet, if overlapping peaks occur in the aliphatic region, relying solely on NMR might obscure the broader functional group context.
The Self-Validating System
A protocol is only as robust as its internal checks. Here, the FTIR and NMR workflows form a closed, self-validating loop. The ¹H NMR spectrum quantifies the exact proton environments—specifically the 3-proton singlet at 3.67 ppm for the methoxy group—but relies on the FTIR data to prove that the C3 and C7 positions are fully oxidized to ketones. Conversely, the FTIR spectrum confirms the presence of the fully oxidized carbonyls (1709 cm⁻¹) and the ester linkage (1214 cm⁻¹), but it cannot definitively map their positions. Together, the absence of an O-H stretch in FTIR validates the NMR integration, confirming complete oxidation and esterification.
Experimental Protocols and Causality
The following methodologies detail the exact steps required to acquire high-fidelity spectra, explaining the causality behind each experimental choice.
FTIR Protocol (Solid State)
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Sample Preparation: Grind 1–2 mg of methyl 5-beta-cholan-3,7-dione-24-oate with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar.
-
Causality: The analyte is a crystalline solid with a melting point of 155–156°C . Using a solid-state KBr matrix avoids the solvent masking effects that occur in liquid-cell FTIR. This ensures that the critical 1700 cm⁻¹ carbonyl region remains completely transparent and the C=O stretches are cleanly resolved.
-
-
Pellet Pressing: Transfer the homogenized mixture to a die and press under 10 tons of pressure for 2 minutes to form a transparent disk.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a blank KBr pellet as the background spectrum.
¹H NMR Protocol (Liquid State)
-
Sample Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: The highly non-polar steroidal backbone requires a lipophilic solvent. CDCl₃ provides excellent solubility while offering a stable deuterium lock signal. Crucially, it lacks aliphatic protons, preventing solvent overlap in the crowded 0.5–2.5 ppm region where the diagnostic steroidal methyl groups reside.
-
-
Acquisition: Transfer the solution to a 5 mm NMR tube and acquire spectra at 400 MHz (298 K) using a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay of 1 second.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference all chemical shifts to the internal TMS signal (0.00 ppm).
Data Presentation & Cross-Validation Analysis
The quantitative data extracted from both techniques must be analyzed synergistically. The tables below summarize the diagnostic peaks for methyl 5-beta-cholan-3,7-dione-24-oate.
Table 1: FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Diagnostic Significance |
| 2953, 2873 | C-H stretch (sp³ carbons) | Confirms the intact aliphatic steroidal backbone. |
| 1709 | C=O stretch (Ketones & Ester) | Validates the oxidation of C3/C7 to ketones and the presence of the C24 ester. |
| 1214 | C-O stretch (Ester) | Corroborates the esterification at C24. |
Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment | Mechanistic Rationale |
| 3.67 | Singlet (s, 3H) | -COOCH₃ | Protons are highly deshielded by the adjacent electronegative ester oxygen. |
| 1.31 | Singlet (s, 3H) | 19-CH₃ | Angular methyl group located at the C10 position. |
| 0.93 | Doublet (d, 3H, J = 6.4 Hz) | 21-CH₃ | Secondary methyl group on the aliphatic side chain; split by the adjacent C20 proton. |
| 0.67 | Singlet (s, 3H) | 18-CH₃ | Angular methyl group at C13, highly shielded by the steroidal core. |
Cross-Validation Workflow
The diagram below maps the logical flow of the dual-technique structural elucidation process.
Figure 1: Cross-validation workflow integrating FTIR and 1H NMR for structural elucidation.
Conclusion
For complex steroidal intermediates like methyl 5-beta-cholan-3,7-dione-24-oate, neither FTIR nor ¹H NMR should be used in isolation. By integrating the global functional group data from FTIR (1709 cm⁻¹ C=O stretch) with the highly specific local proton mapping of ¹H NMR (3.67 ppm methoxy singlet), researchers can establish a self-validating analytical loop. This cross-validation guarantees the highest level of confidence in structural integrity before proceeding to downstream drug synthesis.
References
-
Qiu, L., Shi, Z., Mei, Q., & Zhao, Z. (2011). Microwave-Assisted Synthesis and Antibacterial Activity of Novel Chenodeoxycholic Acid Thiosemicarbazone Derivatives. Journal of Chemical Research, 35(8), 456-459. URL:[Link]
-
PubChemLite. (2026). Methyl 3,7-dioxocholan-24-oate (C25H38O4), CID 22833531. National Center for Biotechnology Information. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
